DBCO-amina

Descripción general

Descripción

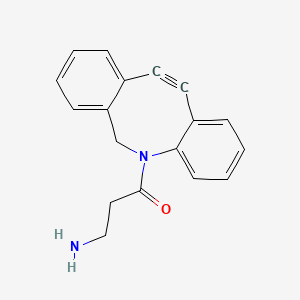

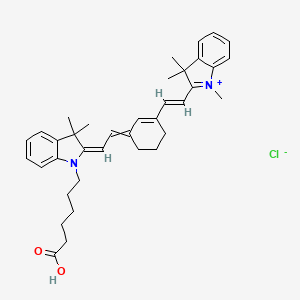

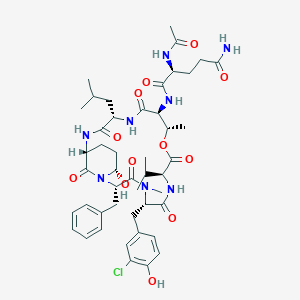

DBCO-amine, also known as Dibenzocyclooctyne-amine, is a heterobifunctional linker that contains a DBCO moiety . It is commonly used for the site-specific functionalization of nanobodies, enabling the addition of reactive DBCO groups for subsequent click chemistry reactions . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

DBCO-amine is used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In the presence of activators such as EDC or DCC, this reagent can be used to derivatize carboxyl groups or activated esters (e.g. The NHS ester) through a stable amide bond .

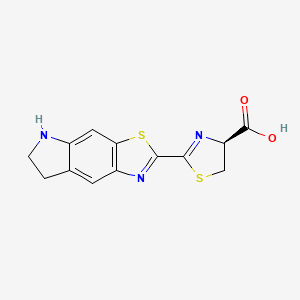

Molecular Structure Analysis

The chemical formula of DBCO-amine is C18H16N2O . It is a simple building block containing a DBCO moiety and will add minimal spacer to the modified molecules .

Chemical Reactions Analysis

DBCO-amine is widely used in strain-promoted copper-free click reactions . An efficient approach has been reported to render a switch in click reactivity of DBCO from azide to amine substrates by using silver catalysts, allowing robust conjugation to peptides, proteins, and living bacteriophages .

Physical and Chemical Properties Analysis

DBCO-amine has a molecular weight of 276.340 . More detailed physical and chemical properties can be found on the PubChem database .

Aplicaciones Científicas De Investigación

Ingeniería de Tejidos

DBCO-amina es instrumental en el desarrollo de hidrogelés reticulables in situ para la ingeniería de tejidos {svg_1}. Estos hidrogelés se pueden formar en el cuerpo después de la inyección, proporcionando un andamiaje para el crecimiento celular y la regeneración tisular. Por ejemplo, los hidrogelés derivados del ácido hialurónico y reticulados con this compound han demostrado potencial en la ingeniería de tejidos de cartílago y la regeneración de cartílago in vivo {svg_2}.

Administración de Fármacos

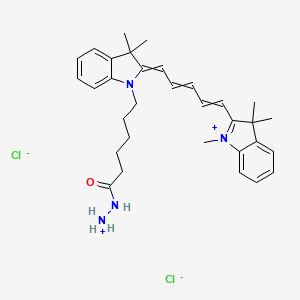

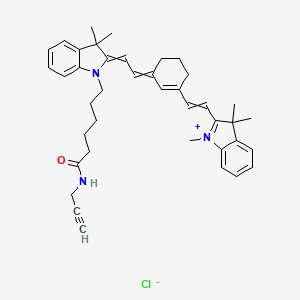

En el ámbito de la administración de fármacos, this compound facilita la creación de portadores de fármacos y conjugados de anticuerpo-fármaco {svg_3}. Permite la unión precisa de agentes terapéuticos a células o tejidos específicos, mejorando la eficacia y reduciendo los efectos secundarios de los tratamientos. Por ejemplo, los fármacos modificados con DBCO se pueden conjugar con grupos azida en las células cancerosas, aumentando la acumulación tumoral y mejorando los resultados terapéuticos {svg_4}.

Diagnóstica

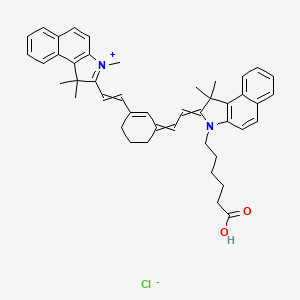

This compound juega un papel crucial en el diseño de agentes de bioimagen y sondas de diagnóstico {svg_5}. Permite el etiquetado específico de proteínas diana celulares y el estudio de la interacción fármaco-diana dentro de células vivas. Esta especificidad es esencial para el desarrollo de herramientas moleculares que ayudan en el diagnóstico de enfermedades y el seguimiento terapéutico {svg_6}.

Biología Sintética

En biología sintética, this compound se utiliza para modificar ácidos nucleicos y proteínas para diversas aplicaciones, incluyendo biosensado y el direccionamiento de biomoléculas {svg_7}. Permite a los investigadores etiquetar, detectar y manipular biomoléculas con alta especificidad y eficiencia, contribuyendo a los avances en ingeniería molecular y ciencia analítica.

Ciencia de Materiales

La utilidad de this compound se extiende a la ciencia de materiales, donde se utiliza como un enlazador heterobifuncionante para la funcionalización específica del sitio de nanocuerpos y otros materiales {svg_8}. Esta aplicación es fundamental para el desarrollo de nuevos materiales con propiedades mejoradas para su uso en dispositivos médicos y otras tecnologías.

Química Bioortogonal

Por último, this compound es un actor clave en la química bioortogonal, que implica reacciones químicas que ocurren dentro de los sistemas vivos sin interferir con los procesos biológicos naturales {svg_9}. Se utiliza para reacciones de cicloadición azida-alquino promovidas por tensión, que son esenciales para etiquetar y rastrear biomoléculas en tiempo real, tanto in vitro como in vivo {svg_10}.

Mecanismo De Acción

Target of Action

DBCO-amine, also known as aza-dibenzocyclooctyne-amine, is primarily used as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are azide-containing functional groups present on biomolecules . The DBCO group in DBCO-amine can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Mode of Action

DBCO-amine interacts with its targets through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The alkyne moiety in DBCO-amine reacts with azide groups on the target biomolecules, forming a stable covalent bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-amine is the SPAAC reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, and easy to perform . The SPAAC reaction allows for the site-specific functionalization of biomolecules, enabling the addition of various functional groups or drugs for subsequent biochemical reactions .

Pharmacokinetics

As a linker molecule, dbco-amine is designed to enhance the stability and bioavailability of the drug it is attached to . The specifics of its ADME properties would likely depend on the particular drug and target it is used with.

Result of Action

The result of DBCO-amine’s action is the formation of a stable covalent bond between the drug and the target biomolecule . This allows for the specific delivery of the drug to its target, increasing the drug’s efficacy and reducing

Direcciones Futuras

DBCO-amine has potential applications in the field of bioorthogonal chemistry and drug delivery. For example, it has been used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Future research may focus on optimizing the click reactivity of DBCO-amine and exploring its potential applications in other areas of biomedical research .

Análisis Bioquímico

Biochemical Properties

DBCO-amine is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is fast and specific, enabling chemical conjugation under aqueous conditions without the need for toxic catalysts . The amine terminus of the molecule can react with carboxylic acids and their active esters to form stable amide bonds .

Cellular Effects

DBCO-amine has been shown to have significant effects on various types of cells and cellular processes . For instance, it allows for the specific labeling of cellular target proteins and the study of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with DBCO-amine in vitro, and cells could be adhered together using this compound .

Molecular Mechanism

The mechanism of action of DBCO-amine is primarily through its ability to undergo SPAAC with molecules containing azide groups . This reaction results in the formation of stable triazole linkages . In the context of ADCs, this enables the attachment of drug molecules to antibodies in a site-specific manner .

Temporal Effects in Laboratory Settings

The effects of DBCO-amine over time in laboratory settings are largely dependent on the specific experimental conditions and the nature of the biomolecules it is interacting with . It is known that the SPAAC reaction it undergoes is fast, suggesting that the effects of DBCO-amine can be observed shortly after it is introduced into a system .

Metabolic Pathways

DBCO-amine is involved in the SPAAC reaction, a type of click chemistry . This reaction does not require any enzymes or cofactors, and it is not part of any traditional metabolic pathways .

Transport and Distribution

The transport and distribution of DBCO-amine within cells and tissues are likely to depend on a variety of factors, including the nature of the biomolecules it is attached to and the specific experimental conditions

Propiedades

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCYFTDHSHTFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-06-3 | |

| Record name | Dibenzocyclooctyne-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-amine enable site-specific protein modification without copper catalysts?

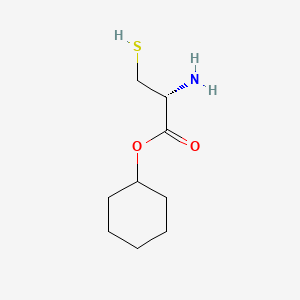

A1: DBCO-amine facilitates site-specific protein modification through its participation in copper-free click chemistry. [, ] This molecule features a dibenzylcyclooctyne (DBCO) group, which reacts efficiently with azide-containing molecules, like the unnatural amino acid p-azidophenylalanine (paF), via strain-promoted azide-alkyne cycloaddition (SPAAC). [, ] This reaction proceeds rapidly under mild conditions without requiring a copper catalyst, which is often cytotoxic and incompatible with biological systems. []

Q2: What are the advantages of using DBCO-amine in conjunction with unnatural amino acids for protein studies?

A2: DBCO-amine, when coupled with unnatural amino acids like p-azidophenylalanine, offers several advantages for protein studies:

- Site-specificity: Allows precise control over the location of modification within the protein. [, ]

- Biocompatibility: Copper-free click chemistry minimizes the risk of toxicity associated with copper catalysts. []

- Versatility: Enables the introduction of a wide range of functionalities into proteins by attaching various molecules to the amine group of DBCO-amine. []

- Direct Incorporation: Simplifies protein labeling procedures, potentially reducing the need for extensive purification steps. []

Q3: Can you provide examples of how DBCO-amine has been used to modify protein function in research?

A3: The provided research highlights the use of DBCO-amine for modifying two distinct proteins:

- TEM β-lactamase: DBCO-amine, conjugated to various molecules, was attached to this enzyme at specific positions containing p-azidophenylalanine. This modification resulted in either inhibition or enhancement of the enzyme's catalytic activity, depending on the location and the type of molecule conjugated. []

- sfGFP (superfolder green fluorescent protein): Incorporation of p-azidophenylalanine followed by conjugation with DBCO-amine modified the fluorescence properties of sfGFP. This approach allowed researchers to study the impact of specific modifications on the protein's fluorescence spectrum. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)